molecular formula C14H21FN2 B1451666 N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine CAS No. 1019631-76-5

N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine

Cat. No.: B1451666
CAS No.: 1019631-76-5
M. Wt: 236.33 g/mol
InChI Key: JABDYRBSDOBBKN-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine is a fluorinated aromatic diamine characterized by a benzene ring substituted with two amine groups at the 1,2-positions, a fluorine atom at the 4-position, and two alkyl groups (cyclohexyl and ethyl) attached to one of the nitrogen atoms. Its molecular formula is C₁₄H₂₁FN₂, with a molecular weight of 236.33 g/mol . Fluorine substitution enhances electronic effects, such as electron-withdrawing character, which may stabilize intermediates in synthesis or modulate biological interactions .

Properties

IUPAC Name

1-N-cyclohexyl-1-N-ethyl-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-2-17(12-6-4-3-5-7-12)14-9-8-11(15)10-13(14)16/h8-10,12H,2-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABDYRBSDOBBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction Route

The classical route to fluorinated benzene diamines involves nitration of fluorobenzene derivatives to yield fluoronitrobenzenes, followed by catalytic reduction to the corresponding diamines.

  • Nitration: Fluorobenzene is treated with a nitrating mixture of concentrated nitric and sulfuric acids under controlled temperature to afford 4-fluoronitrobenzene or 2-fluoronitrobenzene isomers depending on conditions.
  • Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation over palladium on carbon (Pd/C) in ethanol or other suitable solvents. This step yields 4-fluorobenzene-1,2-diamine or related isomers with high purity.
Step Reagents/Conditions Outcome Notes
Nitration HNO3/H2SO4, 0–50°C Fluoronitrobenzene isomers Regioselectivity controlled by temp
Reduction H2, Pd/C catalyst, ethanol, room temp Fluorobenzene-1,2-diamine High yield, mild conditions

This method is well-established and scalable for industrial production, with continuous flow reactors enhancing efficiency.

Selective N-Alkylation to Introduce Cyclohexyl and Ethyl Groups

Alkylation Strategies

The key challenge is the selective alkylation of one amino group with cyclohexyl and the other with ethyl substituents. This is typically achieved by stepwise alkylation or protection-deprotection strategies.

  • Stepwise Alkylation: The diamine is first monoalkylated with cyclohexyl halide or cyclohexylamine derivatives under basic conditions (e.g., K2CO3 in DMF) to yield N1-cyclohexylbenzene-1,2-diamine intermediates.
  • Second Alkylation: The remaining free amino group is then alkylated with ethyl halides (e.g., ethyl bromide) under similar conditions.
Step Reagents/Conditions Outcome Notes
1st Alkylation Cyclohexyl chloride/bromide, K2CO3, DMF, 80°C N1-Cyclohexyl-benzene-1,2-diamine Selective monoalkylation achievable
2nd Alkylation Ethyl bromide, K2CO3, DMF, 80–100°C N1-Cyclohexyl-N1-ethyl derivative Controlled to avoid over-alkylation

Alternatively, palladium-catalyzed C–N cross-coupling reactions can be employed for amine alkylation, offering milder conditions and better selectivity.

Palladium-Catalyzed C–N Cross-Coupling for Amination

Recent advances highlight the use of palladium-catalyzed Buchwald-Hartwig amination reactions for selective N-alkylation of aromatic amines. This method allows coupling of aryl halides with amines under mild conditions, providing high yields and selectivity.

  • Catalysts: Pd-based catalysts with dialkylbiarylphosphine ligands (e.g., L6) are commonly used.
  • Conditions: Reactions proceed at moderate temperatures (40–100°C) in the presence of a base such as DBU or cesium carbonate.
  • Advantages: Avoids harsh alkyl halide conditions, reduces side reactions, and allows for selective monoalkylation.
Parameter Typical Conditions Notes
Catalyst Pd(PPh3)4 or Pd with dialkylbiarylphosphine High turnover, selective amination
Base DBU, Cs2CO3 Facilitates deprotonation of amine
Solvent Toluene, DMF, or DMA Solubilizes reagents
Temperature 40–100°C Mild compared to classical alkylation

This methodology is suitable for synthesizing N1-cyclohexyl-N1-ethyl derivatives by sequential coupling steps.

Alternative Synthetic Approaches

Protection-Deprotection Strategies

To achieve regioselective alkylation, protecting groups such as acyl or carbamate groups can be introduced on one amino group, allowing selective alkylation of the other.

  • Protection: Acetylation of one amino group using acetic anhydride in pyridine.
  • Alkylation: Alkylation of the free amine with cyclohexyl or ethyl halides.
  • Deprotection: Removal of acetyl groups under acidic or basic hydrolysis.
Step Reagents/Conditions Outcome Notes
Protection Acetic anhydride, pyridine, room temp Monoacetylated amine Selectivity depends on stoichiometry
Alkylation Alkyl halide, K2CO3, DMF, 80°C Monoalkylated intermediate Avoids over-alkylation
Deprotection Acidic or basic hydrolysis Free diamine with alkyl groups Mild conditions preserve fluorine

This approach is classical but requires additional steps and purification.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nitration + Catalytic Reduction Fluorobenzene, HNO3/H2SO4; H2, Pd/C, ethanol Established, scalable Requires careful control of regioselectivity
Stepwise Alkylation Cyclohexyl halide, ethyl halide, K2CO3, DMF, 80–100°C Simple, direct Risk of over-alkylation, requires purification
Pd-Catalyzed C–N Cross-Coupling Pd catalysts, dialkylbiarylphosphine ligands, base, 40–100°C Mild, selective, high yield Requires expensive catalysts
Protection-Deprotection Acetic anhydride, alkyl halides, hydrolysis High regioselectivity Multi-step, time-consuming

Research Findings and Mechanistic Insights

  • The fluorine substituent exerts an electron-withdrawing effect, influencing the nucleophilicity of amino groups and directing substitution patterns during alkylation and aromatic substitution.
  • Catalytic hydrogenation with Pd/C is effective for nitro group reduction without defluorination, preserving the fluorine substituent.
  • Palladium-catalyzed cross-coupling reactions provide superior control over amine alkylation, reducing side reactions such as hydrodehalogenation or over-alkylation.
  • Protection strategies provide an alternative when stepwise alkylation selectivity is insufficient but add complexity.

Chemical Reactions Analysis

Types of Reactions: N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

  • N1-Cyclohexyl-N1-ethyl-2-fluorobenzene-1,4-diamine (CAS 1039333-20-4):
    This positional isomer has fluorine at the 2-position instead of 3. Both isomers share identical molecular weights and formulas (C₁₄H₂₁FN₂ ) but differ in electronic properties due to fluorine’s position. The 4-fluoro isomer may exhibit stronger electron-withdrawing effects on the aromatic ring, influencing reactivity in electrophilic substitution reactions .

  • Calculated molecular weight: 203.9 g/mol (C₆H₅BrFN₂) .
  • 4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine (CAS 2197053-99-7):
    Substituted with bromine (4-position) and propoxy (5-position), this diamine has a higher molecular weight (333.26 g/mol , C₁₅H₂₃BrN₂O). The propoxy group enhances hydrophobicity, while bromine may facilitate cross-coupling reactions .

N-Substituent Variations

  • N1-(4-Fluorophenyl)-1,2-ethanediamine (C₈H₁₀FN₂):
    A simpler diamine with a fluorophenyl group directly attached to the ethylenediamine backbone. Molecular weight: 154.18 g/mol . The absence of bulky N-alkyl groups likely improves solubility but reduces steric hindrance .

  • N1-Methyl-4-nitrobenzene-1,2-diamine (CAS 41939-61-1):
    Features a nitro group (electron-withdrawing) at the 4-position and a methyl group on nitrogen. Molecular weight: 181.16 g/mol (C₇H₈N₃O₂). The nitro group increases acidity of adjacent amines, enabling participation in redox reactions .

Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Benzene) N-Substituents Notable Properties
Target Compound C₁₄H₂₁FN₂ 236.33 4-Fluoro Cyclohexyl, Ethyl High steric bulk, moderate lipophilicity
2-Fluoro Isomer C₁₄H₂₁FN₂ 236.33 2-Fluoro Cyclohexyl, Ethyl Altered electronic effects on ring
3-Bromo-6-fluoro-1,2-benzenediamine C₆H₅BrFN₂ 203.9 (calc.) 3-Bromo, 6-Fluoro None Polarizable bromine enhances reactivity
N1-(4-Fluorophenyl)-1,2-ethanediamine C₈H₁₀FN₂ 154.18 None 4-Fluorophenyl Simplified structure, higher solubility

Biological Activity

N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H21FN2C_{14}H_{21}FN_2. Its structure features a cyclohexyl group, an ethyl group, and a fluorobenzene moiety attached to a diamine framework. The presence of the fluorine atom is significant as it imparts unique electronic and steric properties that can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exhibit its effects through:

  • Enzyme Inhibition : Similar compounds have been studied for their roles in inhibiting specific enzymes, suggesting that this compound could also function as an enzyme inhibitor.
  • Protein Binding : The compound may bind to proteins, altering their activity and potentially leading to downstream effects in cellular signaling pathways.

Potential Applications

This compound may serve in various domains:

  • Pharmaceutical Development : It could act as a lead compound for developing new drugs targeting diseases like cancer or thromboembolic disorders due to its structural similarities with known bioactive compounds.
Compound Structural Features Unique Aspects
N1-Ethyl-4-nitrobenzene-1,2-diamineNitro group instead of fluorineExhibits different reactivity due to electron-withdrawing nitro group
N1-Cyclohexyl-N1-methylbenzene-1,2-diamineMethyl group instead of ethylPotentially different biological activity profiles
5-Fluoro-N1-isopropylbenzene-1,2-diamineIsopropyl groupVariation in steric hindrance affecting reactivity

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential efficacy:

Study on Enzyme Inhibition

A review highlighted that compounds with fluorinated aromatic rings often demonstrate enhanced enzyme inhibition properties. For instance, fluorinated derivatives have shown significant inhibitory effects on c-Met enzyme activity in vitro. Such findings suggest that the presence of fluorine in this compound could similarly enhance its biological activity against specific targets .

Pharmacological Evaluation

Research into structurally similar diamines has revealed their potential as anticoagulants. For example, certain diamines have been identified as potent inhibitors of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. Given the structural similarities, this compound may also exhibit anticoagulant properties worth exploring .

Q & A

Q. What are the standard synthetic routes for N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, such as selective alkylation of the amine groups and fluorination of the aromatic ring. Optimization requires factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity. For example, analogous compounds like N1-ethyl-4-methoxybenzene-1,2-diamine use aminylation and aromatic substitution steps . Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. Which purification techniques are most effective for isolating this compound from byproducts?

Membrane separation (e.g., nanofiltration) and column chromatography (silica gel or reverse-phase) are prioritized for high-purity isolation. Solvent recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can further refine crystalline products. These methods align with CRDC subclass RDF2050104 on separation technologies .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

Combined analytical techniques are essential:

  • NMR (¹H/¹³C, 2D-COSY) to verify cyclohexyl/ethyl substitution and fluorine position.
  • XRD for crystallographic confirmation (as seen in analogous nitro-substituted benzene-diamine derivatives) .
  • HRMS for molecular weight validation .

Q. What are the reactivity trends of this compound under acidic or oxidative conditions?

Methodological testing involves controlled exposure to H₂SO₄ (varying concentrations) and oxidizing agents (e.g., KMnO₄). UV-Vis spectroscopy tracks degradation, while GC-MS identifies breakdown products. Comparative studies with non-fluorinated analogs reveal fluorine's electron-withdrawing effects on reaction rates .

Q. What safety protocols are critical during handling and storage?

Avoid skin contact using nitrile gloves and fume hoods for synthesis. Storage in amber vials under inert gas (N₂/Ar) prevents oxidation. Toxicity screening (e.g., Ames test) is recommended due to structural similarity to mutagenic aryl amines .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of cyclohexyl groups in stabilizing intermediates during synthesis?

Isotopic labeling (e.g., ¹⁵N or ¹³C) combined with in-situ FTIR tracks intermediate formation. Computational modeling (DFT) identifies transition states and steric effects from the cyclohexyl moiety. This dual approach resolves contradictions in proposed reaction pathways .

Q. What computational tools are suitable for predicting the compound’s solubility and partition coefficients?

COSMO-RS simulations and molecular dynamics (MD) in COMSOL Multiphysics® predict solvent interactions. AI-driven platforms (e.g., AlphaFold for small molecules) optimize force fields for fluorinated aromatic systems, validated against experimental logP data .

Q. How does thermal stability vary under different atmospheric conditions, and what degradation products form?

Thermogravimetric analysis (TGA) under N₂ vs. O₂ atmospheres quantifies decomposition thresholds (e.g., 200–250°C). Py-GC/MS identifies volatile byproducts like fluorobenzene derivatives. Cross-referencing with CRDC subclass RDF2050108 ensures alignment with process control standards .

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved in structural assignments?

Multi-method validation is critical:

  • Dynamic NMR to assess conformational flexibility of cyclohexyl groups.
  • SC-XRD (single-crystal XRD) to resolve crystallographic ambiguities.
  • Theoretical vs. experimental coupling constants (J-values) for diastereotopic protons .

Q. What scale-up challenges arise in continuous-flow synthesis, and how are they mitigated?

Lab-scale batch processes often fail in flow reactors due to clogging from insoluble intermediates. Microfluidic screening identifies optimal residence times and solvent systems. CRDC subclass RDF2050108 emphasizes process simulation to predict pressure drops and heat transfer limitations .

Q. Methodological Framework

  • Theoretical Alignment : Link synthesis pathways to Hammett sigma constants (σ_F) for fluorine’s electronic effects .
  • Data Validation : Use CRDC classifications (e.g., RDF2050107 for particle technology) to standardize analytical reporting .
  • Contradiction Resolution : Apply ontological frameworks (e.g., reconciling computational predictions with experimental stability data) to address epistemic uncertainties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine
N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine

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